molecular formula C11H15BrClNO B1521469 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride CAS No. 1185298-07-0

3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride

Cat. No.: B1521469
CAS No.: 1185298-07-0
M. Wt: 292.6 g/mol
InChI Key: UHQMLBCZBGKJQF-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15BrClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a brominated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride typically involves the following steps:

    Bromination of 4-methylphenol: 4-methylphenol is brominated using bromine in the presence of a suitable catalyst to yield 2-bromo-4-methylphenol.

    Formation of Phenoxy Intermediate: The brominated phenol is then reacted with pyrrolidine under basic conditions to form 3-(2-bromo-4-methylphenoxy)pyrrolidine.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products:

    Substituted Phenoxy Derivatives: Resulting from nucleophilic substitution.

    Oxidized or Reduced Pyrrolidine Derivatives: Depending on the specific reaction conditions.

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.

Biology and Medicine:

    Pharmacological Research: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biochemical Studies: Used in studies to understand its effects on various biochemical pathways.

Industry:

    Material Science: Employed in the development of new materials with specific properties.

    Agrochemicals: Potential use in the synthesis of novel agrochemical compounds.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The brominated phenoxy group can engage in specific binding interactions, while the pyrrolidine ring may enhance the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-(2-Chloro-4-methylphenoxy)pyrrolidine Hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Bromo-4-ethylphenoxy)pyrrolidine Hydrochloride: Features an ethyl group instead of a methyl group on the phenoxy ring.

Uniqueness: 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride is unique due to the specific combination of the brominated phenoxy group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-(2-bromo-4-methylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c1-8-2-3-11(10(12)6-8)14-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQMLBCZBGKJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185298-07-0
Record name Pyrrolidine, 3-(2-bromo-4-methylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185298-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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